3-(4-Oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanoic acid, also known as GI-570482, is a compound of significant interest in medicinal chemistry due to its biological activity as an ExoS ADP-ribosyltransferase inhibitor. This compound is categorized within the thienopyrimidine class, which is recognized for its diverse pharmacological properties. The molecular formula for this compound is C13H14N2O3S, and it has a molecular weight of approximately 278.33 g/mol .
The synthesis of 3-(4-Oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanoic acid involves several key steps:
The synthesis can be scaled for industrial production by optimizing reaction conditions to maximize yield while minimizing impurities.
The molecular structure of 3-(4-Oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanoic acid can be described as follows:
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)O
, which provides insights into the connectivity of atoms in the molecule.
ZUYIZUTYDFCUMM-UHFFFAOYSA-N
, which serves as a unique identifier for chemical substances in databases .
3-(4-Oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 3-(4-Oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanoic acid primarily involves its ability to inhibit ExoS ADP-ribosyltransferase. This enzyme plays a critical role in bacterial pathogenicity by modifying host cell signaling pathways:
This mechanism underlines its potential therapeutic applications against infections caused by pathogens expressing ExoS ADP-ribosyltransferase .
The physical and chemical properties of 3-(4-Oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanoic acid include:
These properties are crucial for understanding the behavior of the compound under various conditions and its suitability for different applications in research and industry .
The scientific applications of 3-(4-Oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanoic acid are diverse:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2